molecular formula C11H17NO3S B12188386 [(2,5-Dimethylphenyl)sulfonyl](2-methoxyethyl)amine

[(2,5-Dimethylphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B12188386
M. Wt: 243.32 g/mol
InChI Key: HPEVLCRASIXYHE-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a dimethylphenyl ring and a methoxyethyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)sulfonylamine typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2,5-Dimethylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. The methoxyethyl amine group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [(2,5-Dimethylphenyl)sulfonyl]amine: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    (2,5-Dimethylphenyl)sulfonylamine: Similar structure but with an ethyl group instead of a methoxyethyl group, which can influence its chemical properties and applications.

    (2,5-Dimethylphenyl)sulfonylamine:

Uniqueness

(2,5-Dimethylphenyl)sulfonylamine is unique due to the presence of both the sulfonamide and methoxyethyl groups. This combination provides a balance of reactivity, solubility, and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-9-4-5-10(2)11(8-9)16(13,14)12-6-7-15-3/h4-5,8,12H,6-7H2,1-3H3

InChI Key

HPEVLCRASIXYHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC

Origin of Product

United States

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